
PR-619
Descripción general
Descripción
PR-619 es un inhibidor de molécula pequeña conocido por su actividad de amplio espectro contra las enzimas desubiquitinantes. Estas enzimas desempeñan un papel crucial en la modificación postraduccional de las proteínas a través de la adición y eliminación de ubiquitina, una pequeña proteína reguladora. This compound es particularmente significativo en el estudio de los procesos celulares que involucran ubiquitina y proteínas similares a la ubiquitina, que son esenciales para la degradación de proteínas, la transducción de señales y las respuestas inmunitarias .
Métodos De Preparación
PR-619, químicamente conocido como 2,6-diamino-3,5-ditiocianopiridina, se puede sintetizar a través de una serie de reacciones químicas que involucran la introducción de grupos tiocianato en un anillo de piridina. La ruta sintética típicamente involucra la reacción de 2,6-diaminopiridina con tiocianógeno en condiciones controladas. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para lograr un alto rendimiento y pureza, como el ajuste de la temperatura, el solvente y el tiempo de reacción .
Análisis De Reacciones Químicas
PR-619 se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: El compuesto se puede reducir para formar derivados reducidos.
Sustitución: this compound puede sufrir reacciones de sustitución donde los grupos tiocianato son reemplazados por otros grupos funcionales. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. .
Aplicaciones Científicas De Investigación
Applications in Cancer Research
2.1 Induction of Ferroptosis in Colon Cancer
Recent studies have demonstrated that PR-619 can effectively induce ferroptosis in colon cancer cells. This process is characterized by the accumulation of lipid peroxides to lethal levels, leading to cell death. The study found that this compound treatment resulted in:
- Increased infiltration of CD8^+ T cells .
- Enhanced release of anti-tumor cytokines .
- Degradation of GPX4 , a protein associated with poor prognosis in colon cancer .
Table 1: Effects of this compound on Colon Cancer Cells
Parameter | Control Group | This compound Treatment |
---|---|---|
CD8^+ T cell infiltration | Low | High |
Anti-tumor cytokine release | Baseline | Increased |
GPX4 protein levels | High | Reduced |
2.2 Anti-Tumor Effects in Urothelial Carcinoma
In another study focusing on urothelial carcinoma (UC), this compound was shown to induce cytotoxicity and apoptosis in UC cells through:
- Dose-dependent effects on cell viability.
- Cell cycle arrest at the G0/G1 phase .
- Activation of endoplasmic reticulum (ER) stress pathways leading to apoptosis .
Table 2: this compound Effects on Urothelial Carcinoma Cells
Treatment Concentration (μM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
7.5 | 60 | 30 |
15 | 30 | 70 |
Neuroprotective Applications
This compound has also been investigated for its neuroprotective properties, particularly in models of glaucoma. The compound has shown promise in enhancing the survival of retinal ganglion cells (RGCs) through:
- Modulation of parkin-mediated mitophagy , which is crucial for mitochondrial health.
- Reduction of excitotoxicity-induced damage to RGCs .
Table 3: Neuroprotective Effects of this compound on Retinal Ganglion Cells
Treatment Condition | RGC Survival Rate (%) | LC3-II/LC3-I Ratio |
---|---|---|
Control | 40 | 0.5 |
Glutamate Excitotoxicity | 20 | 0.3 |
This compound Treatment | 70 | 1.5 |
Case Studies
4.1 Chondrosarcoma Treatment
A study on chondrosarcoma revealed that this compound effectively reduced cell viability and induced apoptosis in human chondrosarcoma cell lines. The compound's mechanism involved:
4.2 Bladder Cancer Synergy with Cisplatin
Another investigation highlighted the synergistic effects of this compound when combined with cisplatin in treating bladder cancer. The combination therapy showed enhanced cytotoxicity compared to either agent alone, indicating a potential strategy for improving treatment outcomes .
Mecanismo De Acción
PR-619 ejerce sus efectos inhibiendo las enzimas desubiquitinantes, que son responsables de eliminar la ubiquitina de las proteínas diana. Esta inhibición conduce a la acumulación de proteínas poliubiquitinadas, afectando varios procesos celulares. This compound se dirige a múltiples enzimas desubiquitinantes, incluidos los miembros de las subfamilias de proteasas específicas de ubiquitina e hidrolasa del extremo C de ubiquitina. La amplia especificidad y la inhibición reversible del compuesto lo convierten en una herramienta valiosa para estudiar el sistema ubiquitina-proteasoma .
Comparación Con Compuestos Similares
PR-619 es único debido a su actividad de amplio espectro y la inhibición reversible de las enzimas desubiquitinantes. Los compuestos similares incluyen:
Etopósido: Un veneno de topoisomerasa II que también afecta al sistema ubiquitina-proteasoma pero tiene un mecanismo de acción diferente.
MG-132: Un inhibidor del proteasoma que previene la degradación de proteínas ubiquitinadas pero no inhibe directamente las enzimas desubiquitinantes.
Inhibidores de USP7: Estos inhibidores se dirigen a enzimas desubiquitinantes específicas pero carecen de la actividad de amplio espectro de this compound .
La amplia especificidad y la inhibición reversible de this compound lo convierten en una herramienta versátil para la investigación y las posibles aplicaciones terapéuticas.
Actividad Biológica
PR-619 is a potent inhibitor of deubiquitinating enzymes (DUBs) that has garnered attention for its potential anti-tumor effects across various cancer types. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, apoptosis induction, and its role in enhancing the efficacy of other therapeutic agents.
This compound exerts its biological activity primarily through the inhibition of DUBs, leading to the accumulation of polyubiquitinated proteins. This accumulation triggers endoplasmic reticulum (ER) stress and activates various cellular stress responses, which are critical in mediating its anti-cancer effects.
Key Mechanisms:
- Induction of Apoptosis : this compound activates apoptotic pathways by promoting caspase activation and PARP cleavage, which are essential for programmed cell death.
- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating.
- ER Stress Response : The compound activates stress-related proteins such as IRE1, GRP78, and CHOP, which are involved in the ER stress response and apoptosis.
Effects on Cancer Cell Lines
Numerous studies have investigated the impact of this compound on various cancer cell lines. Below is a summary of findings from notable studies:
Table 1: Effects of this compound on Different Cancer Cell Lines
Case Studies
-
Chondrosarcoma Study :
- In vitro studies using human chondrosarcoma cell lines (JJ012 and SW1353) showed that treatment with this compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry indicated increased apoptosis rates after 48 hours of treatment, correlating with elevated levels of cleaved caspase-3 and PARP .
- Urothelial Carcinoma Study :
- Combination Therapy with Cisplatin :
Research Findings
Recent investigations have provided insights into the broader implications of this compound's biological activity:
- Cytotoxicity and Apoptosis : Studies consistently show that this compound induces significant cytotoxic effects across various cancer types, primarily through apoptosis mediated by ER stress pathways .
- Cell Cycle Dynamics : The compound effectively halts cell cycle progression at critical checkpoints (G0/G1 phase), which is crucial for preventing tumor growth .
Propiedades
IUPAC Name |
(2,6-diamino-5-thiocyanatopyridin-3-yl) thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5S2/c8-2-13-4-1-5(14-3-9)7(11)12-6(4)10/h1H,(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOBLNBVNROVLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1SC#N)N)N)SC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384716 | |
Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2645-32-1 | |
Record name | 2,6-Diaminopyridine-3,5-diyl bis(thiocyanate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {[2,6-diamino-5-(cyanosulfanyl)pyridin-3-yl]sulfanyl}formonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.